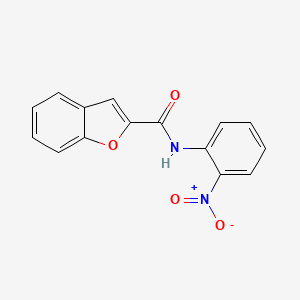![molecular formula C24H32N2O2 B5159900 (1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5159900.png)
(1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and self-exothermic reactions can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally require controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of (1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby reducing inflammation or preventing the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: A polycyclic aromatic hydrocarbon with similar structural features.
Benzo[ghi]perylene: Another polycyclic aromatic compound with comparable properties.
[2,2]Paracyclophane: A compound with a similar spirocyclic structure.
Decacyclene: A polycyclic aromatic compound with related chemical characteristics .
Uniqueness
(1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Propriétés
IUPAC Name |
(1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-18-7-5-8-19(17-18)28-16-6-15-26(2)22-20-9-3-4-10-21(20)24(23(22)27)11-13-25-14-12-24/h3-5,7-10,17,22-23,25,27H,6,11-16H2,1-2H3/t22-,23+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDXOKFWFDXEOQ-PKTZIBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN(C)C2C(C3(CCNCC3)C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCCN(C)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)
![2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)
![1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)


![methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)
![1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5159865.png)
![ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5159873.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B5159886.png)
![N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5159890.png)

![6-Chloro-3-[(3-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B5159906.png)
